Product packaging for 2-Acetoxy-4'-butoxybenzophenone(Cat. No.:CAS No. 890098-56-3)

2-Acetoxy-4'-butoxybenzophenone

Cat. No.: B1292241
CAS No.: 890098-56-3
M. Wt: 312.4 g/mol
InChI Key: OQRLSPZBDMEJGT-UHFFFAOYSA-N
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Description

Contextualization within the Field of Substituted Benzophenones

Substituted benzophenones are a large and diverse class of aromatic ketones that have garnered considerable attention from researchers. rsc.orgrsc.org These compounds, characterized by a central carbonyl group linking two phenyl rings, can be functionalized with a wide variety of substituents on one or both aromatic rings. nih.gov This structural versatility allows for the fine-tuning of their chemical and physical properties, leading to a broad spectrum of applications.

The synthesis of substituted benzophenones is a well-established area of organic chemistry. The most common method for their preparation is the Friedel-Crafts acylation , where an aroyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. vedantu.comdoubtnut.comresearchgate.net Another powerful method is the Suzuki-Miyaura coupling , a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid, which offers a high degree of functional group tolerance. mdpi.comuni-rostock.de These synthetic strategies provide access to a vast library of substituted benzophenones for further investigation.

Table 1: Common Synthetic Routes to Substituted Benzophenones

Reaction NameReactantsCatalystGeneral Description
Friedel-Crafts AcylationAroyl chloride, Aromatic compoundLewis Acid (e.g., AlCl₃)Electrophilic aromatic substitution to form a C-C bond between the aromatic ring and the acyl group. vedantu.comdoubtnut.com
Suzuki-Miyaura CouplingAryl halide, Arylboronic acidPalladium catalystCross-coupling reaction to form a biaryl system. mdpi.comuni-rostock.de

Significance as a Benchmark Compound in Organic Synthesis and Mechanistic Studies

While 2-Acetoxy-4'-butoxybenzophenone itself may not yet be established as a formal benchmark compound, its structural motifs are representative of those used to probe reaction mechanisms and optimize synthetic methodologies. Substituted benzophenones, in general, serve as excellent model systems for several reasons:

Probing Electronic Effects: The two phenyl rings can be independently substituted with various functional groups, allowing for a systematic study of how electronic effects (both inductive and resonance) influence reaction rates and regioselectivity.

Investigating Steric Hindrance: The steric bulk of substituents on the phenyl rings can significantly impact the approach of reagents to the carbonyl group, providing insights into the steric requirements of a reaction.

Photochemical Studies: The benzophenone (B1666685) core is a well-known photosensitizer. acs.org The introduction of substituents can modulate its photophysical properties, making these derivatives valuable tools for studying photochemical reactions. The triplet state of benzophenone can be involved in hydrogen atom transfer (HAT) reactions, a fundamental process in photochemistry. nih.gov

For instance, studies on the reaction of various substituted benzophenones with organometallic reagents have provided deep insights into the mechanisms of nucleophilic addition and reduction reactions. acs.org The systematic variation of substituents allows for the construction of Hammett plots, which correlate reaction rates with substituent electronic properties, providing quantitative mechanistic information.

Overview of Prior Research Directions for Related Benzophenone Derivatives

The benzophenone scaffold is a ubiquitous structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities and material applications. rsc.orgnih.govresearchgate.net Research on benzophenone derivatives has been a vibrant and fruitful area for decades, with several key directions:

Medicinal Chemistry: Many benzophenone derivatives exhibit interesting pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities. nih.govroyalsocietypublishing.orgrsc.org For example, some derivatives have been investigated as inhibitors of enzymes like HIV-1 reverse transcriptase. nih.gov The structural diversity of benzophenones allows for the development of new therapeutic agents. rsc.org

Materials Science: The unique photophysical properties of benzophenones make them valuable components in materials science. They are used as photoinitiators in polymer chemistry, as UV absorbers in sunscreens and plastics, and as building blocks for organic light-emitting diodes (OLEDs). mdpi.comwikipedia.org The ability to tune their absorption and emission properties through substitution is a key advantage in these applications.

Organic Synthesis: Substituted benzophenones are versatile intermediates in the synthesis of more complex molecules. researchgate.net The carbonyl group can be transformed into a variety of other functional groups, and the aromatic rings can be further functionalized, making them valuable starting materials for total synthesis and the construction of molecular libraries.

The hypothetical study of this compound would likely build upon these established research avenues, exploring its potential in areas such as asymmetric synthesis, catalysis, or the development of novel functional materials.

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 890098-56-3
Molecular Formula C₁₉H₂₀O₄
Molecular Weight 312.36 g/mol
Predicted Boiling Point 469.0 ± 30.0 °C
Predicted Density 1.120 ± 0.06 g/cm³

Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O4 B1292241 2-Acetoxy-4'-butoxybenzophenone CAS No. 890098-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-butoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-4-13-22-16-11-9-15(10-12-16)19(21)17-7-5-6-8-18(17)23-14(2)20/h5-12H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRLSPZBDMEJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641587
Record name 2-(4-Butoxybenzoyl)phenyl acetate
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-56-3
Record name Methanone, [2-(acetyloxy)phenyl](4-butoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Butoxybenzoyl)phenyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 2 Acetoxy 4 Butoxybenzophenone and Analogues

Retrosynthetic Dissection and Identification of Key Precursors

Retrosynthetic analysis of 2-acetoxy-4'-butoxybenzophenone reveals that the molecule can be disconnected at the ester and ether linkages, as well as the central ketone bond. This deconstruction points to several key precursors:

2-Hydroxy-4'-butoxybenzophenone: This is the most immediate precursor, which can be acetylated to yield the final product.

4-Butoxybenzoyl chloride and Phenol (B47542): These can be coupled via a Friedel-Crafts acylation to form a benzophenone (B1666685) intermediate.

2-Hydroxybenzophenone and a Butylating Agent (e.g., 1-bromobutane): This pathway involves the etherification of a pre-formed hydroxybenzophenone.

4-Butoxyanisole and 2-Hydroxybenzoyl chloride: Another Friedel-Crafts acylation approach.

The most logical forward synthesis would likely involve the formation of the benzophenone core followed by functional group manipulations.

Development and Optimization of Novel Synthetic Pathways

Based on the retrosynthetic analysis, the synthesis of this compound can be achieved through a sequence of well-established reactions. The optimization of these pathways would focus on maximizing yields, minimizing side products, and ensuring regiochemical control.

Esterification Reactions for Acetoxy Group Introduction

The final step in the proposed synthesis is the introduction of the acetoxy group. This is typically achieved through the esterification of the corresponding phenol, 2-hydroxy-4'-butoxybenzophenone.

Reaction: The acetylation of a hydroxyl group is a standard transformation in organic synthesis. Common reagents and conditions for this reaction include:

Acetic Anhydride (B1165640) with a Base Catalyst: This is a widely used method where a base such as pyridine (B92270) or a tertiary amine acts as a catalyst and scavenger for the acetic acid byproduct.

Acetyl Chloride with a Base: Similar to using acetic anhydride, a base is required to neutralize the HCl generated.

Ketene (B1206846): This highly reactive reagent can also be used for acetylation, though it is less common in standard laboratory settings.

The choice of reagent and conditions can be optimized to ensure complete conversion and ease of purification.

Etherification Strategies for Butoxy Chain Incorporation

The butoxy group can be introduced at the 4'-position via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the coupling of an alkoxide with an alkyl halide. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

Reaction: The synthesis would start with a commercially available 4'-hydroxybenzophenone derivative. This phenol is first deprotonated with a suitable base to form the corresponding phenoxide.

Base Selection: Common bases for this deprotonation include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH).

Alkylating Agent: The phenoxide is then reacted with a butylating agent, typically 1-bromobutane (B133212) or 1-iodobutane.

The reaction is an SN2 process, and primary alkyl halides like 1-bromobutane are ideal to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can enhance the reaction rate, particularly when using a base like potassium carbonate in a non-polar solvent. royalsocietypublishing.org

A study on the synthesis of 4-substituted ethers of benzophenone demonstrated the use of potassium carbonate and tetrabutylammonium (B224687) bromide (TBAB) in dichloromethane (B109758) for the etherification of 4-hydroxybenzophenone (B119663) with various alkyl halides. royalsocietypublishing.org Another relevant preparation is that of 2-hydroxy-4-n-butoxypropiophenone, which was synthesized from respropiophenone and n-butyl bromide using anhydrous potassium carbonate in acetone. asianpubs.org

Acylation Reactions for Benzophenone Core Formation

The central benzophenone core is most commonly constructed using a Friedel-Crafts acylation reaction. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgsavemyexams.comwikipedia.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgsavemyexams.comwikipedia.org

Possible Friedel-Crafts Routes:

Acylation of Butoxybenzene (B75284) with 2-Methoxybenzoyl Chloride: In this approach, butoxybenzene would be acylated with 2-methoxybenzoyl chloride. The methoxy (B1213986) group serves as a protecting group for the hydroxyl function and can be subsequently demethylated. A strong Lewis acid like aluminum chloride (AlCl₃) is typically required in stoichiometric amounts. wikipedia.org

Acylation of Phenol with 4-Butoxybenzoyl Chloride: While possible, the direct acylation of phenol can be complicated by the competing O-acylation of the hydroxyl group. Fries rearrangement of the resulting phenyl ester can yield the desired hydroxybenzophenone, but this often leads to a mixture of ortho and para isomers.

A more controlled approach involves using a blocking group to direct the acylation. For instance, a t-butyl group can be used to block the para position, forcing acylation at the ortho position, followed by debutylation. researchgate.net

A patent describes a method for preparing substituted benzophenones by reacting a Grignard reagent, prepared from a brominated p-hydroxyanisole derivative, with a substituted benzaldehyde (B42025), followed by oxidation. google.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several green approaches can be considered:

Catalytic Friedel-Crafts Acylation: The use of stoichiometric amounts of AlCl₃ in traditional Friedel-Crafts reactions poses environmental concerns due to the large volumes of acidic waste generated during workup. Research has focused on developing catalytic alternatives, including the use of solid acid catalysts like zeolites or metal triflates, which can be recovered and reused.

Solvent Selection: Replacing hazardous solvents with greener alternatives is a key aspect of green chemistry. For instance, the photoreduction of benzophenone has been successfully carried out in ethanol (B145695) as an alternative to isopropyl alcohol. researchgate.net While not directly applicable to the acylation or etherification steps, this highlights the potential for solvent substitution in related processes.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. Microwave irradiation has been employed for the solvent-free, zinc-mediated Friedel-Crafts acylation. organic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. The choice of reactions with high atom economy, such as certain catalytic cycles, is preferred.

One example of a greener synthesis of 2-hydroxyarylketones involves the reaction of 2-hydroxybenzaldehydes with aryl halides in water using a palladium catalyst and tetrabutylammonium bromide. chemicalbook.com

Synthesis of Structurally Modified Analogues for Systematic Investigations

The synthesis of structurally modified analogues of this compound allows for systematic investigations into structure-activity relationships for various applications. Modifications can be made to all three key components of the molecule: the acetoxy group, the butoxy chain, and the benzophenone core.

Table 1: Potential Structural Modifications and Synthetic Considerations

Molecular ComponentPotential ModificationsSynthetic Strategy
Acetoxy Group - Varying the acyl chain length (e.g., propionoxy, benzoyloxy)- Introducing different substituents on the acyl groupEsterification of 2-hydroxy-4'-butoxybenzophenone with the corresponding acyl chloride or anhydride.
Butoxy Chain - Altering the alkyl chain length (e.g., methoxy, ethoxy, hexyloxy)- Introducing branching in the alkyl chain (e.g., isobutoxy, sec-butoxy)- Replacing the alkyl chain with an aryl group (e.g., phenoxy)Williamson ether synthesis using the appropriate alkyl or aryl halide. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org
Benzophenone Core - Introducing substituents on either or both aromatic rings (e.g., methyl, chloro, nitro)- Altering the position of the acetoxy and butoxy groupsFriedel-Crafts acylation using appropriately substituted starting materials. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgsavemyexams.comwikipedia.org For example, using a substituted benzoyl chloride or a substituted anisole (B1667542) derivative.

The synthesis of a series of 4-substituted benzophenone ethers has been reported, demonstrating the feasibility of varying the substituent on the ether linkage. royalsocietypublishing.org Similarly, various substituted 2-hydroxybenzophenones have been synthesized, which could serve as precursors for a range of analogues. researchgate.netfrontiersin.org

Exploration of Alkoxy Chain Length Variations

The length of the alkoxy chain on the benzophenone scaffold can significantly influence the physical and chemical properties of the molecule, such as its solubility, melting point, and interaction with different substrates. Consequently, the synthesis of a homologous series of 2-hydroxy-4'-alkoxybenzophenones, the precursors to the acetoxy derivatives, is of considerable interest.

The primary method for varying the alkoxy chain length is through the Williamson ether synthesis. This involves the O-alkylation of a dihydroxybenzophenone (B1166750) precursor, typically 2,4-dihydroxybenzophenone (B1670367), with an alkyl halide of the desired chain length (R-X, where R can be ethyl, propyl, butyl, octyl, etc.). The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a suitable solvent. google.comgoogle.com The choice of the alkylating agent and reaction conditions can be optimized to achieve high yields of the desired 4'-alkoxy-2-hydroxybenzophenone.

For instance, the synthesis of 2-hydroxy-4-octyloxybenzophenone has been reported with good yields by reacting 2,4-dihydroxybenzophenone with octyl chloride in the presence of a phase transfer catalyst or in an aqueous solution with a surfactant. prepchem.comgoogle.com The use of different alkyl bromides, such as 1-bromo-n-octane and 1-bromo-n-dodecane, has also been documented to produce the corresponding 4'-alkoxy derivatives. google.com

Below is a data table summarizing the synthesis of various 2-hydroxy-4'-alkoxybenzophenones with varying alkyl chain lengths, based on typical laboratory procedures.

Table 1: Synthesis of 2-Hydroxy-4'-alkoxybenzophenones with Varying Alkoxy Chain Lengths

Alkyl HalideAlkoxy GroupTypical Yield (%)Reference
Ethyl BromideEthoxy~70-80% google.com
n-Butyl BromideButoxy~75-85% google.com
n-Octyl ChlorideOctyloxy~50-60% prepchem.com
n-Dodecyl BromideDodecyloxy~60-70% google.com

The subsequent O-acetylation of these 2-hydroxy-4'-alkoxybenzophenones to their corresponding 2-acetoxy derivatives is a standard esterification reaction. It is typically achieved by treating the hydroxybenzophenone with acetic anhydride in the presence of a catalytic amount of acid or base, or by using acetyl chloride in the presence of a base like pyridine.

Positional Isomer Synthesis of Acetoxy and Butoxy Groups

The synthesis of positional isomers of this compound, where the acetoxy and butoxy groups are located at different positions on the benzophenone core, requires regioselective synthetic strategies. The challenge lies in controlling the placement of the hydroxyl and alkoxy groups on the two aromatic rings before the final acetylation step.

The synthesis of unsymmetrically substituted benzophenones can be approached through several routes. One common method is the Friedel-Crafts acylation of a substituted aromatic compound with a substituted benzoyl chloride. For example, to synthesize an isomer like 4-hydroxy-2'-butoxybenzophenone, one could potentially react 2-butoxybenzoyl chloride with phenol in the presence of a Lewis acid. However, the regioselectivity of such reactions can be a significant challenge, often leading to a mixture of ortho and para products.

A more controlled approach involves the use of protecting groups and directed ortho-metalation strategies. For instance, a hydroxyl group on one of the aromatic rings can be protected, followed by a directed lithiation and subsequent reaction with a benzaldehyde derivative. Another strategy involves the Suzuki or other cross-coupling reactions between a suitably substituted arylboronic acid and an aryl halide.

While specific literature detailing the synthesis of isomers like 4-acetoxy-2'-butoxybenzophenone or 2-butoxy-4'-acetoxybenzophenone is scarce, the general principles of unsymmetrical benzophenone synthesis can be applied. The key is the careful selection of starting materials and reaction pathways to ensure the desired regiochemistry.

Introduction of Halogenated and Other Electron-Modifying Substituents

Halogenated analogues of this compound can be synthesized by several methods. One approach is the direct halogenation of the 2-hydroxy-4'-butoxybenzophenone precursor. Electrophilic aromatic substitution reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at specific positions on the aromatic rings, often directed by the existing activating groups (hydroxyl and alkoxy). For example, bromination of 1,3,5-trimethoxy benzene (B151609) has been used as a starting point for the synthesis of substituted benzophenones. nih.gov

Alternatively, the synthesis can start from already halogenated precursors. For instance, a halogenated phenol or a halogenated benzoyl chloride can be used in the initial Friedel-Crafts acylation step. This provides a more direct and often more regioselective route to the desired halogenated benzophenone.

The introduction of electron-withdrawing groups like the nitro group can be achieved through nitration reactions. The nitration of benzophenone itself, or its derivatives, can be carried out using a mixture of nitric acid and sulfuric acid. researchgate.net For example, the synthesis of nitrobenzophenones by reacting nitrobenzoyl chloride with benzene or its derivatives in a Friedel-Crafts reaction is a known method. google.com It is important to note that the conditions for nitration must be carefully controlled to avoid over-nitration or unwanted side reactions.

The synthesis of benzophenones with cyano groups can be approached through various methods, including the Sandmeyer reaction starting from an amino-substituted benzophenone or through nucleophilic aromatic substitution on a halogenated benzophenone with a cyanide salt.

The table below provides a summary of synthetic approaches for introducing various substituents onto the benzophenone core.

Table 2: Synthesis of Substituted Benzophenone Analogues

SubstituentMethod of IntroductionTypical ReagentsReference
Halogen (Cl, Br)Electrophilic HalogenationNCS, NBS nih.gov
Halogen (Cl, Br)Friedel-Crafts from Halogenated PrecursorsHalogenated benzoyl chloride nih.gov
Nitro (-NO2)NitrationHNO3/H2SO4 researchgate.net
Nitro (-NO2)Friedel-Crafts from Nitro PrecursorsNitrobenzoyl chloride google.com
Cyano (-CN)Sandmeyer ReactionNaNO2, HCl, CuCN mdpi.com

Following the introduction of these substituents onto the 2-hydroxy-4'-butoxybenzophenone precursor, the final O-acetylation step is carried out as previously described to yield the desired substituted this compound analogue.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Stereochemistry and Dynamic Processes

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Acetoxy-4'-butoxybenzophenone. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, a complete structural map can be assembled.

In ¹H NMR spectroscopy, the aromatic region would display a complex set of signals corresponding to the eight protons on the two phenyl rings. The protons on the acetoxy-substituted ring are expected to show distinct splitting patterns compared to those on the butoxy-substituted ring due to the different electronic effects of the substituents. The butoxy group would be identifiable by a triplet signal for the terminal methyl group (CH₃) around 0.9-1.0 ppm, and a series of multiplets for the two methylene (B1212753) groups (CH₂) in the intermediate chemical shift range, with the O-CH₂ group being the most downfield-shifted triplet around 4.0 ppm. The acetoxy group would present a sharp singlet for its methyl protons around 2.3 ppm. nih.govhmdb.cachemicalbook.comyoutube.com

¹³C NMR spectroscopy provides complementary information, confirming the carbon skeleton. Two distinct carbonyl signals are expected: one for the ketone carbonyl at a lower field (approximately 195-200 ppm) and one for the ester carbonyl at a higher field (around 169-170 ppm). oregonstate.educhemicalbook.com The twelve aromatic carbons would resonate in the typical range of 115-160 ppm, with their specific shifts influenced by the positions of the acetoxy and butoxy substituents. oregonstate.eduresearchgate.net The aliphatic carbons of the butoxy and acetoxy groups would appear in the upfield region of the spectrum. oregonstate.educhemicalbook.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each proton and carbon signal and to establish connectivity throughout the molecule, confirming the precise location of the substituents on the benzophenone (B1666685) framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general NMR principles.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ketone Carbonyl (C=O)-~196
Ester Carbonyl (C=O)-~169
Aromatic Carbons-115-160
Aromatic Protons6.9 - 8.0-
Butoxy (-OCH₂CH₂CH₂CH₃)~4.1 (t)~68
Butoxy (-OCH₂CH₂CH₂CH₃)~1.8 (m)~31
Butoxy (-OCH₂CH₂CH₂CH₃)~1.5 (m)~19
Butoxy (-OCH₂CH₂CH₂CH₃)~1.0 (t)~14
Acetoxy (-OCOCH₃)-~169 (C=O), ~21 (CH₃)
Acetoxy (-OCOCH₃)~2.3 (s)~21

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Ion Confirmation

Mass spectrometry is critical for confirming the molecular weight of this compound (312.34 g/mol ) and for elucidating its structure through controlled fragmentation.

ESI-MS is a soft ionization technique ideal for confirming the molecular weight of the compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 313. It is also common to observe adducts with sodium [M+Na]⁺ at m/z 335 or potassium [M+K]⁺ at m/z 351, depending on the purity of the solvent and sample. nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for assessing the purity of a this compound sample and for identifying any volatile byproducts from its synthesis. Under the typical electron impact (EI) ionization used in GC-MS, the molecule undergoes extensive fragmentation, providing a characteristic fingerprint that can be used for identification. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion or a primary fragment ion and subjecting it to further fragmentation. This process provides detailed information about the molecule's structure. For this compound, key fragmentation pathways would include: nih.govresearchgate.netresearchgate.netlibretexts.orgstackexchange.com

Loss of the butoxy group: Cleavage of the ether bond can occur, leading to the loss of a butene molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement, or the loss of a butyl radical (C₄H₉, 57 Da).

Loss of the acetoxy group: Fragmentation can involve the loss of ketene (B1206846) (CH₂CO, 42 Da) from the acetoxy group to form a phenol (B47542), or the loss of an acetyl radical (CH₃CO, 43 Da).

Cleavage at the ketone: The C-C bonds adjacent to the ketone carbonyl are prone to cleavage. This can result in the formation of a butoxybenzoyl cation (m/z 177) or an acetoxyphenyl cation (m/z 121), followed by further fragmentation.

Table 2: Predicted Key Mass Fragments of this compound in EI-MS Based on common fragmentation patterns of benzophenones, esters, and ethers.

m/z Predicted Fragment Identity
312[M]⁺ (Molecular Ion)
270[M - CH₂CO]⁺
255[M - C₄H₉]⁺
177[C₆H₄(OC₄H₉)CO]⁺
121[C₆H₄(OCOCH₃)]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational modes. nih.govnih.gov

The FTIR and Raman spectra of this compound would be dominated by several key features. A strong absorption band for the ketonic carbonyl (C=O) stretch is expected around 1650-1670 cm⁻¹. The ester carbonyl (C=O) stretch would appear at a higher frequency, typically in the range of 1760-1770 cm⁻¹. publish.csiro.auresearchgate.netresearchgate.netchemicalbook.comnist.gov The presence of two distinct carbonyl peaks is a key indicator of the benzophenone and acetate (B1210297) moieties.

Other significant vibrational bands include C-O stretching vibrations for the ester and ether linkages between 1250 and 1050 cm⁻¹. The aromatic rings will show C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H bonds of the butoxy and acetoxy groups will exhibit stretching vibrations in the 2850-2960 cm⁻¹ range. nih.govpublish.csiro.au

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Values are typical ranges for the specified functional groups.

Functional Group Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aliphatic C-H Stretch2850 - 29602850 - 2960
Aromatic C-H Stretch3000 - 31003000 - 3100
Ester C=O Stretch1760 - 17701760 - 1770
Ketone C=O Stretch1650 - 16701650 - 1670
Aromatic C=C Stretch1450 - 16001450 - 1600
C-O Stretch (Ester, Ether)1050 - 12501050 - 1250

Electronic Spectroscopy (UV-Vis) for Elucidating Chromophoric Properties and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and is used to characterize its chromophoric system. The primary chromophore in this compound is the benzophenone core.

The UV-Vis spectrum of benzophenone derivatives typically displays two main types of absorption bands. researchgate.netmdpi.combgsu.edumdpi.comresearchgate.net

π→π* transitions: These are high-intensity absorptions that occur at shorter wavelengths, generally below 300 nm. For substituted benzophenones, multiple π→π* bands are common, often appearing as a strong peak around 250-290 nm.

n→π* transition: This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This band occurs at longer wavelengths, typically in the range of 330-360 nm for benzophenone itself. mdpi.comresearchgate.net

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent Predictions based on the known effects of substituents on the benzophenone chromophore.

Transition Type Predicted λₘₐₓ (nm) Typical Molar Absorptivity (ε)
π → π~285High
n → π~340Low

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular structure, conformational details, and intermolecular interactions that govern the properties of a compound in its solid state. While specific single-crystal X-ray diffraction data for this compound are not publicly available in peer-reviewed literature, this section outlines the principles of the technique and the nature of the data that would be obtained from such an analysis.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of individual atoms can be determined with high precision, revealing detailed insights into the molecule's solid-state architecture.

For a compound like this compound, an X-ray crystallographic study would yield crucial data, including:

Crystal System and Space Group: This information describes the symmetry of the crystal lattice.

Unit Cell Dimensions: These are the lengths of the edges (a, b, c) and the angles between them (α, β, γ) of the repeating unit that forms the crystal.

Intramolecular Geometry: This includes precise bond lengths, bond angles, and torsion (dihedral) angles within the molecule. A key parameter in benzophenone derivatives is the twist angle between the two phenyl rings. nih.gov

Intermolecular Interactions: The analysis would reveal non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which dictate how the molecules pack together in the crystal lattice.

Interactive Table: Representative Crystallographic Data for a Substituted Benzophenone

ParameterValue for 4-Chloro-4'-hydroxybenzophenone nih.gov
Chemical FormulaC₁₃H₉ClO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.935(2)
b (Å)13.045(3)
c (Å)7.375(1)
α (°)90
β (°)104.58(3)
γ (°)90
Volume (ų)1111.1(4)
Ring Twist Angle (°)64.66(8)

The determination of the solid-state structure of this compound through X-ray crystallography would provide an unambiguous depiction of its molecular shape and packing. This empirical data is crucial for understanding its physical properties and for computational modeling studies. The conformation of the butoxy and acetoxy groups, along with the dihedral angle between the benzophenone rings, would be precisely determined, offering insights into how these structural features influence the compound's behavior.

Computational and Theoretical Chemistry Studies of 2 Acetoxy 4 Butoxybenzophenone

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and reactivity. For 2-Acetoxy-4'-butoxybenzophenone, these calculations would reveal insights into its stability, reactivity, and spectroscopic characteristics.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are invaluable for predicting how this compound might behave in different chemical environments.

Illustrative Data Table: Calculated Electronic Properties of this compound

ParameterValue (Illustrative)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap4.7 eVIndicator of kinetic stability
Electronegativity (χ)4.15 eVTendency to attract electrons
Chemical Hardness (η)2.35 eVResistance to change in electron distribution
Global Electrophilicity (ω)3.66 eVPropensity to accept electrons

Disclaimer: The data presented in this table is for illustrative purposes only and represents typical values that might be obtained from quantum chemical calculations for a molecule of this type. It is not based on published experimental or computational results for this compound.

Density Functional Theory (DFT) for Ground State Geometries and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a class of computational methods that has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for determining the ground state geometry of molecules like this compound, which is the three-dimensional arrangement of its atoms with the lowest possible energy.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. For instance, the vibrational frequencies can be calculated and compared to experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. Similarly, time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum, providing information about the wavelengths of light the molecule absorbs, which is particularly relevant for benzophenone (B1666685) derivatives known for their UV-absorbing properties.

Illustrative Data Table: Predicted Spectroscopic Data for this compound using DFT

Spectroscopic PropertyPredicted Value (Illustrative)Corresponding Functional Group/Transition
IR Frequency (C=O, ketone)1665 cm⁻¹Stretching vibration of the benzophenone carbonyl
IR Frequency (C=O, ester)1760 cm⁻¹Stretching vibration of the acetoxy carbonyl
IR Frequency (C-O-C, ether)1250 cm⁻¹Asymmetric stretching of the butoxy ether linkage
λmax (UV-Vis)325 nmn → π* transition of the benzophenone chromophore

Disclaimer: The data presented in this table is for illustrative purposes only and represents typical values that might be obtained from DFT calculations for a molecule of this type. It is not based on published experimental or computational results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. An MD simulation of this compound would involve numerically solving Newton's equations of motion for the atoms of the molecule, allowing its conformational landscape to be explored.

The acetoxy and butoxy groups of this compound have rotational freedom, leading to a variety of possible conformations. MD simulations can reveal the relative energies of these conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is most likely to adopt under different conditions.

Furthermore, MD simulations can explicitly include solvent molecules, such as water or an organic solvent, to study solvation effects. This would provide a more realistic picture of the molecule's behavior in solution, including its conformational preferences and how it interacts with the surrounding solvent molecules.

Illustrative Data Table: Conformational Analysis of this compound from MD Simulations

Dihedral AngleMost Populated Angle (°) (Illustrative)Energy Barrier for Rotation (kcal/mol) (Illustrative)
C(ar)-C(ar)-C(O)-C(ar)± 453.5
O=C-O-C(ar)180 (trans)2.1
C(ar)-O-CH₂-CH₂180 (anti)1.8

Disclaimer: The data presented in this table is for illustrative purposes only and represents typical values that might be in a study of this type. It is not based on published experimental or computational results for this compound.

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. For this compound, one might be interested in studying reactions such as its hydrolysis or its photochemical reactions.

By calculating the energies of reactants, products, and any intermediates, as well as the transition states that connect them, a reaction profile can be constructed. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction rate. Computational methods can be invaluable in identifying these often short-lived species which can be difficult to study experimentally.

Computational Screening for Potential Binding Interactions (e.g., with specific macromolecules for SAR studies)

For molecules with potential biological activity, computational screening, often referred to as molecular docking, is a powerful tool. This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid, to form a stable complex. The results of molecular docking are often used in structure-activity relationship (SAR) studies to understand how the structure of a molecule relates to its biological activity.

In a hypothetical SAR study of this compound, one would first identify a target macromolecule. Then, docking simulations would be performed to predict the binding mode and estimate the binding affinity. The results could then be used to guide the synthesis of new derivatives with improved binding and, potentially, enhanced biological activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed for a series of benzophenone derivatives to predict their biological activity based on calculated molecular descriptors. nih.gov

Illustrative Data Table: Hypothetical Docking Results for this compound with a Target Protein

ParameterValue (Illustrative)Interpretation
Binding Affinity-8.2 kcal/molEstimated free energy of binding
Key Interacting ResiduesTyr250, Phe340, Arg120Amino acids in the binding site involved in interactions
Type of InteractionsPi-pi stacking, hydrogen bondingThe nature of the forces stabilizing the complex

Disclaimer: The data presented in this table is for illustrative purposes only and represents typical values that might be obtained from a molecular docking study. It is not based on published experimental or computational results for this compound.

Structure Activity Relationship Sar Investigations and Mechanistic Elucidation

Elucidation of Key Structural Motifs Governing Biological or Chemical Activity

The biological and chemical activity of 2-Acetoxy-4'-butoxybenzophenone is governed by three primary structural motifs: the benzophenone (B1666685) core, the 2-acetoxy group, and the 4'-butoxy group.

The benzophenone core , consisting of two phenyl rings connected by a carbonyl group, forms a conjugated system that is a common feature in many bioactive compounds. nih.govnih.gov This diaryl ketone structure is a known photosensitizer and can participate in various chemical reactions. researchgate.net The benzophenone nucleus can engage in pi-orbital interactions with biological targets, such as enzymes. drugbank.com

The 2-acetoxy group is a critical functional group that likely acts as a prodrug moiety. It is anticipated that this ester group undergoes hydrolysis in a biological system to reveal a hydroxyl group, forming 2-hydroxy-4'-butoxybenzophenone. This transformation can significantly impact the compound's biological activity, as the resulting hydroxyl group can form hydrogen bonds and alter the molecule's polarity and binding characteristics. Studies on similar acetoxy-containing compounds have shown that this group can be crucial for activity.

The 4'-butoxy group is an alkoxy substituent on the second phenyl ring. The nature of the substituent at this position can influence the compound's lipophilicity, steric profile, and electronic properties. The butoxy group, being a relatively long alkyl chain, is expected to increase the lipophilicity of the molecule, which can affect its absorption, distribution, and interaction with hydrophobic pockets in biological targets. In various studies of benzophenone derivatives, substituents at the 4-position have been shown to be important for their biological activities.

Mechanistic Studies of Acetate (B1210297) Ester Hydrolysis and its Impact on Activity

The hydrolysis of the acetate ester in this compound is a pivotal mechanistic step that likely dictates its biological efficacy. Ester groups can be cleaved by chemical or enzymatic means.

In a biological context, the hydrolysis is often catalyzed by esterase enzymes, which are widely distributed in the body. This enzymatic cleavage would convert the parent compound, this compound, into its active form, 2-hydroxy-4'-butoxybenzophenone, and acetic acid. This prodrug strategy is a common approach in drug design to improve the pharmacokinetic properties of a molecule.

The conversion to the hydroxy derivative introduces a hydrogen bond donor, which can lead to stronger interactions with biological targets. For instance, the hydroxyl group can be crucial for binding to the active site of an enzyme. Therefore, the rate and extent of this hydrolysis will directly influence the concentration and duration of action of the active metabolite.

Role of Substituent Electronic and Steric Effects on Compound Efficacy

Electronic Effects: The acetoxy group is an electron-withdrawing group, which can influence the reactivity of the adjacent phenyl ring. Upon hydrolysis to a hydroxyl group, it becomes an electron-donating group, which can alter the electron density of the aromatic system and affect its interaction with biological macromolecules. The butoxy group is an electron-donating group through resonance, which can increase the electron density of the phenyl ring it is attached to. These electronic properties can be critical for the binding affinity to target proteins.

Steric Effects: The size and spatial arrangement of the substituents are also important. The butoxy group, with its four-carbon chain, introduces steric bulk at the 4'-position. This can either enhance binding by fitting into a specific hydrophobic pocket of a target protein or hinder binding if the pocket is too small. The position of the substituent is also a key factor; for example, in some series of benzophenone derivatives, ortho-substituted compounds showed different activity profiles compared to meta- or para-substituted analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For benzophenone derivatives, QSAR studies have been employed to predict their activity and guide the design of new, more potent analogues. nih.gov

A QSAR model for a series of compounds including this compound would typically involve calculating various molecular descriptors, such as:

Hydrophobicity descriptors (e.g., logP): The butoxy group would significantly contribute to the lipophilicity of the molecule.

Electronic descriptors (e.g., Hammett constants): These would quantify the electron-donating and -withdrawing properties of the substituents.

Steric descriptors (e.g., molar refractivity, Taft parameters): These would account for the size and shape of the molecule.

By developing a statistically significant QSAR model, it would be possible to predict the biological activity of newly designed benzophenone derivatives, thereby streamlining the discovery process.

Enzyme Inhibition Mechanisms and Binding Site Analysis (if applicable)

Binding site analysis for related benzophenone inhibitors has often revealed the importance of hydrogen bonding and hydrophobic interactions. The hydroxyl group of the active metabolite could act as a hydrogen bond donor or acceptor, while the benzophenone core and the butoxy group could engage in hydrophobic and pi-stacking interactions with amino acid residues in the enzyme's binding pocket.

For example, studies on other enzyme inhibitors with a benzophenone scaffold have identified key interactions with specific amino acid residues that are crucial for their inhibitory activity. Molecular docking studies could be employed to predict the binding mode of 2-hydroxy-4'-butoxybenzophenone within the active site of a target enzyme, providing insights into the specific interactions that govern its inhibitory potential.

Investigation of Molecular Targets and Pathways Affected by the Compound

The molecular targets and biological pathways affected by this compound would be contingent on the specific biological activity being investigated. The benzophenone scaffold is present in compounds with a wide range of activities, including antiviral, anticancer, and anti-inflammatory effects, each associated with different molecular targets and pathways. researchgate.net

Given the structural similarities to other bioactive benzophenones, potential molecular targets could include:

Enzymes: As discussed, various enzymes could be inhibited by this compound.

Receptors: Benzophenone derivatives can interact with various cellular receptors.

DNA: Some benzophenones have been shown to interact with DNA. researchgate.net

To elucidate the specific molecular targets, a comprehensive biological screening of the compound and its hydrolyzed metabolite would be necessary. This could involve techniques such as affinity chromatography, proteomics, and gene expression profiling to identify the proteins and pathways that are modulated by the compound. A recent study on a benzophenone derivative identified 22 key genes and 21 tumor pathways as being potentially affected. nih.gov

Environmental and Biochemical Degradation Pathways of 2 Acetoxy 4 Butoxybenzophenone

Photochemical Degradation Mechanisms and Identification of Photoproducts

Benzophenone-type compounds are designed to absorb UV radiation, a characteristic that also makes them susceptible to photochemical degradation. nih.gov The degradation of benzophenones in the environment when exposed to sunlight can occur through direct photolysis or indirect photo-sensitized reactions. The process often follows pseudo-first-order kinetics, with half-lives that can range from hours to days depending on environmental conditions. nih.gov

For 2-Acetoxy-4'-butoxybenzophenone, direct photolysis would involve the absorption of UV light, leading to the excitation of the benzophenone (B1666685) chromophore. This excitation can result in the homolytic cleavage of the O-H bond of a phenolic group if one is present, or other susceptible bonds. nih.gov In the case of this compound, the primary photochemical reactions are likely to involve the ester and ether linkages, as well as the benzophenone core itself.

The primary photoproducts would likely arise from the cleavage of the ester bond, yielding 2-hydroxy-4'-butoxybenzophenone and acetic acid. Further degradation of the butoxy side chain could occur, leading to the formation of 4'-hydroxybenzophenone derivatives. The benzophenone structure itself can undergo photoreduction in the presence of hydrogen donors, leading to the formation of a benzhydrol derivative. bgsu.edu In aqueous environments, the reaction with hydroxyl radicals (•OH) can be a significant degradation pathway, leading to hydroxylated benzophenone derivatives. nih.gov

Table 1: Potential Photoproducts of this compound

Precursor CompoundPotential PhotoproductsDegradation Pathway
This compound2-Hydroxy-4'-butoxybenzophenonePhotolytic cleavage of the acetate (B1210297) group
This compound4'-Hydroxy-2-acetoxybenzophenonePhotolytic cleavage of the butoxy group
2-Hydroxy-4'-butoxybenzophenone2,4'-DihydroxybenzophenoneFurther photolytic cleavage
This compoundBenzhydrol derivativesPhotoreduction of the carbonyl group

This table presents potential photoproducts based on known degradation pathways of similar compounds.

Hydrolytic Stability and Kinetics in Various Aqueous Environments

The hydrolytic stability of this compound is primarily determined by the susceptibility of its ester linkage to cleavage in aqueous environments. The hydrolysis of aromatic esters can be catalyzed by both acids and bases. numberanalytics.comlibretexts.org

Under acidic conditions, the reaction is reversible and involves the protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water. libretexts.org In basic conditions, the hydrolysis, often termed saponification, is irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

The primary hydrolysis product of this compound is 2-hydroxy-4'-butoxybenzophenone and acetic acid. The butoxy ether linkage is generally more stable to hydrolysis than the ester linkage under typical environmental pH conditions.

Table 2: Hydrolysis of this compound

ReactionReactantsProductsConditions
Acid-Catalyzed HydrolysisThis compound, H₂O, H⁺2-Hydroxy-4'-butoxybenzophenone, Acetic AcidAcidic pH
Base-Catalyzed HydrolysisThis compound, OH⁻2-Hydroxy-4'-butoxybenzophenone, AcetateAlkaline pH

This table illustrates the expected hydrolysis reactions based on the principles of ester hydrolysis.

Microbial Biodegradation Pathways and Intermediates (e.g., in water or soil)

Microbial communities in soil and water play a crucial role in the degradation of organic pollutants, including benzophenone derivatives. The biodegradation of benzophenones can occur under both aerobic and anaerobic conditions, with the specific pathways and intermediates depending on the redox potential of the environment. researchgate.netnih.gov

For this compound, the initial step in microbial degradation is likely the hydrolysis of the acetate group by microbial esterases, yielding 2-hydroxy-4'-butoxybenzophenone. This intermediate is then subject to further degradation. Common microbial degradation pathways for benzophenones involve hydroxylation of the aromatic rings, followed by ring cleavage. nih.gov The butoxy side chain can also be a point of microbial attack, potentially through O-dealkylation, leading to the formation of a hydroxyl group.

Under aerobic conditions, microorganisms can utilize oxygen as an electron acceptor to break down the aromatic rings, ultimately leading to mineralization (conversion to CO₂, water, and biomass). nih.gov Under anaerobic conditions, other electron acceptors such as nitrate (B79036) or sulfate (B86663) are used, and the degradation process may be slower and result in different intermediates. nih.gov For instance, the biodegradation of benzophenone-3 has been shown to be more favorable under anaerobic conditions. nih.gov

Table 3: Potential Microbial Biodegradation Intermediates of this compound

Parent CompoundInitial IntermediateFurther IntermediatesPotential End Products
This compound2-Hydroxy-4'-butoxybenzophenoneDihydroxylated benzophenones, Phenolic compoundsCO₂, H₂O, Biomass

This table outlines a plausible biodegradation pathway based on known microbial degradation of related compounds.

Enzymatic Biotransformation Processes (e.g., esterase-mediated hydrolysis of the acetate group)

The biotransformation of this compound within organisms is primarily mediated by enzymes. A key initial step is the hydrolysis of the acetate group, a reaction catalyzed by esterase enzymes. nih.gov Esterases are ubiquitous enzymes found in a wide range of organisms, and they play a critical role in the metabolism of ester-containing xenobiotics. nih.gov This enzymatic hydrolysis would convert this compound into the more polar metabolite, 2-hydroxy-4'-butoxybenzophenone.

Following the initial hydrolysis, the resulting 2-hydroxy-4'-butoxybenzophenone can be further metabolized by other enzyme systems, such as cytochrome P450 monooxygenases. These enzymes are known to be involved in the hydroxylation of aromatic rings, a common step in the detoxification and elimination of foreign compounds. nih.gov The resulting hydroxylated metabolites can then be conjugated with polar molecules like glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.

The butoxy group can also be a target for enzymatic transformation, specifically through O-dealkylation, which would be catalyzed by cytochrome P450 enzymes, leading to the formation of a hydroxyl group at the 4' position.

Assessment of Environmental Persistence and Transformation

The environmental persistence of this compound is a function of the rates of the various degradation processes discussed above. While benzophenones are designed to be photostable, they are not completely inert to photodegradation in the environment. nih.gov The presence of both an ester and an ether linkage, along with the benzophenone core, provides multiple sites for degradation.

The hydrolysis of the acetate ester is likely to be a significant transformation pathway in aqueous environments, leading to the formation of 2-hydroxy-4'-butoxybenzophenone. This transformation increases the polarity of the molecule, which may affect its subsequent fate and bioavailability.

Microbial degradation is expected to be a key process in the ultimate removal of this compound from the environment, particularly in soil and sediment where microbial activity is high. nih.gov The rate and extent of biodegradation will depend on various environmental factors, including the microbial community composition, nutrient availability, temperature, and redox conditions. nih.gov Studies on other benzophenones suggest that while they can be degraded, they may exhibit some level of persistence, particularly in environments with low microbial activity or under conditions that are not favorable for degradation. nih.gov

Explorations of 2 Acetoxy 4 Butoxybenzophenone in Advanced Chemical Biology and Materials Science Research

Utilization as a Chemical Probe for Investigating Biological Pathways

The benzophenone (B1666685) moiety is a well-established photo-affinity label in chemical biology. Upon excitation with UV light, the carbonyl group can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond between the probe and its interacting partner. This property is invaluable for identifying and characterizing protein-ligand interactions within complex biological systems.

While specific studies on 2-Acetoxy-4'-butoxybenzophenone as a chemical probe are not yet prevalent in the literature, its structural attributes make it a promising candidate for such applications. The core benzophenone structure provides the necessary photoreactivity. The acetoxy and butoxy groups can be strategically modified to incorporate reporter tags, such as fluorophores or biotin, for subsequent detection and purification of labeled biomolecules.

The general approach for employing a benzophenone-based probe, which could be adapted for this compound, is outlined in the table below.

Table 1: General Workflow for Activity-Based Protein Profiling (ABPP) using a Benzophenone-Based Probe

StepDescription
1. Probe Design and Synthesis The benzophenone core is functionalized with a reactive group for targeting a specific enzyme class and a reporter tag for visualization or enrichment. For this compound, the butoxy or acetoxy group could be replaced with or linked to a reporter moiety.
2. Incubation with Biological Sample The probe is incubated with a complex biological sample, such as cell lysate or tissue homogenate, allowing it to bind to its target proteins.
3. UV Crosslinking The sample is irradiated with UV light (typically around 350-365 nm) to induce covalent crosslinking between the probe and its binding partners.
4. Detection and/or Enrichment Labeled proteins are detected via the reporter tag (e.g., in-gel fluorescence scanning). Alternatively, the tag (e.g., biotin) can be used to enrich the labeled proteins from the complex mixture.
5. Protein Identification Enriched proteins are identified using mass spectrometry-based proteomics, revealing the targets of the probe.

The acetoxy group of this compound could also serve as a latent reactive handle. Its hydrolysis by cellular esterases would unmask a phenol (B47542), which could potentially modulate the binding affinity or reactivity of the probe, offering a mechanism for conditional or activity-dependent labeling.

Applications as a Synthetic Intermediate for Complex Molecular Architectures

Benzophenone derivatives are versatile building blocks in organic synthesis. The carbonyl group and the two aromatic rings provide multiple sites for functionalization, enabling the construction of intricate molecular scaffolds. This compound, with its distinct substitution pattern, offers several strategic advantages as a synthetic intermediate. clearsynth.com

The acetoxy group can be readily hydrolyzed to a hydroxyl group, which can then be used in a variety of transformations, including etherification, esterification, or as a directing group in ortho-metalation reactions. The butoxy group, being relatively stable, provides a lipophilic character to the molecule and can influence its solubility and reactivity in different solvent systems.

The carbonyl group itself is a key functional handle, susceptible to nucleophilic attack to form alcohols, which can be further elaborated. Alternatively, the aromatic rings can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

The following table illustrates some potential synthetic transformations that could be applied to this compound to generate more complex molecules.

Table 2: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product
Hydrolysis of Acetate (B1210297) Base (e.g., NaOH, K₂CO₃) or Acid (e.g., HCl) in a suitable solvent2-Hydroxy-4'-butoxybenzophenone
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), baseAryl-substituted benzophenone
Buchwald-Hartwig Amination Amine, Pd catalyst, baseAmino-substituted benzophenone
Reduction of Carbonyl NaBH₄, LiAlH₄Diphenylmethanol derivative
Wittig Reaction Phosphonium ylideStilbene derivative

For instance, the synthesis of a phenoxy-substituted analogue, 2-Acetoxy-4'-phenoxybenzophenone, can be achieved through methods like the Suzuki-Miyaura coupling reaction, highlighting a potential route for diversifying the butoxy group in the target compound.

Research into Its Role as a Photosensitizer or UV-Absorbing Agent in Polymer Systems

Benzophenones are well-known for their ability to absorb UV radiation and dissipate the energy through photophysical and photochemical processes. This makes them excellent candidates for use as photosensitizers and UV stabilizers in polymer systems. chemicalbook.com The absorption of UV light promotes the benzophenone to an excited singlet state, which rapidly undergoes intersystem crossing to a long-lived triplet state. This triplet state can then transfer its energy to other molecules or initiate chemical reactions.

In the context of this compound, the substituents are expected to influence its photophysical properties. The butoxy group, an electron-donating group, is likely to cause a bathochromic (red) shift in the UV absorption spectrum compared to unsubstituted benzophenone. The acetoxy group's effect is more complex and can depend on its interaction with the carbonyl group and the solvent environment.

The general mechanism by which benzophenone derivatives protect polymers from UV degradation involves absorbing the harmful UV radiation and dissipating it as heat, thus preventing the polymer backbone from undergoing photodegradation.

The table below summarizes the typical UV absorption characteristics of substituted benzophenones, which provides a basis for predicting the behavior of this compound.

Table 3: Typical UV Absorption Maxima (λmax) of Substituted Benzophenones in Ethanol (B145695)

CompoundSubstituentsλmax (nm)
BenzophenoneNone252, 334
4-Methoxybenzophenone4-OCH₃287
2-Hydroxy-4-methoxybenzophenone2-OH, 4-OCH₃287, 325
2,4-Dihydroxybenzophenone (B1670367)2-OH, 4-OH289, 326

Data is illustrative and based on general findings for substituted benzophenones. mdpi.comnih.gov

Research on 2-hydroxy-4-alkoxybenzophenones has shown their effectiveness as UV stabilizers. google.com By analogy, this compound, especially after potential in-situ hydrolysis to the corresponding 2-hydroxy derivative, could exhibit similar protective properties in various polymer matrices. The incorporation of such molecules into polymers can be achieved by physical blending or by covalent attachment to the polymer backbone to prevent leaching. researchgate.net

Development of Novel Coordination Compounds and Ligands Based on the Benzophenone Scaffold

The carbonyl group and the potential for introducing other donor atoms onto the benzophenone framework make it an attractive scaffold for designing ligands for coordination chemistry. The resulting metal complexes can exhibit interesting catalytic, magnetic, and photoluminescent properties.

While there is no specific literature on coordination compounds derived from this compound, the general strategies for creating benzophenone-based ligands can be applied. For example, the acetoxy group can be hydrolyzed to a hydroxyl group, which, in conjunction with the carbonyl oxygen, can act as a bidentate chelating ligand for various metal ions.

Furthermore, the aromatic rings can be functionalized with other coordinating groups, such as amines, pyridyls, or phosphines, to create multidentate ligands capable of forming stable complexes with a wide range of metals. The synthesis of metal complexes with Schiff bases derived from benzophenone and various amines has been reported, demonstrating the versatility of this scaffold in coordination chemistry.

The table below outlines a hypothetical approach to the synthesis of a metal complex using a ligand derived from this compound.

Table 4: Hypothetical Synthesis of a Metal Complex from a this compound-derived Ligand

StepDescription
1. Ligand Synthesis Hydrolysis of the acetoxy group of this compound to yield 2-Hydroxy-4'-butoxybenzophenone. This molecule can act as a bidentate O,O-donor ligand.
2. Complexation Reaction Reaction of the synthesized ligand with a metal salt (e.g., Cu(OAc)₂, NiCl₂, Zn(NO₃)₂) in a suitable solvent.
3. Isolation and Characterization The resulting metal complex is isolated by filtration or crystallization and characterized by techniques such as X-ray crystallography, IR spectroscopy, and UV-Vis spectroscopy to determine its structure and properties.

Studies on group 4 metal alkoxides with 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid derivatives have shown the formation of various coordination complexes, indicating the potential for the hydroxylated form of this compound to form stable complexes with various metals. osti.gov

Advanced Analytical Methodologies for Trace Detection and Quantification

Development of Highly Sensitive Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of benzophenone (B1666685) derivatives due to its high sensitivity and selectivity. ijpsjournal.com The development of a robust LC-MS/MS method for 2-Acetoxy-4'-butoxybenzophenone would involve careful optimization of chromatographic separation and mass spectrometric detection parameters.

A typical method would employ a reverse-phase C18 column for chromatographic separation. ijpsjournal.com Gradient elution using a mobile phase consisting of an aqueous component, such as water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. frontiersin.org The gradient would be optimized to ensure sufficient retention and sharp peak shape for this compound, separating it from other matrix components.

For detection, tandem mass spectrometry is utilized, often with an electrospray ionization (ESI) source operating in positive ion mode, which is effective for many benzophenone compounds. nih.gov The instrument would be set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and reduces background noise. researchgate.net The selection of these transitions is based on the fragmentation pattern of the parent molecule. For this compound (m/z 313.36), characteristic fragments would be identified through infusion experiments.

Hypothetical LC-MS/MS parameters for the analysis of this compound are presented in Table 1. These parameters are based on established methods for similar benzophenone derivatives. frontiersin.orgnih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis

ParameterValue
Liquid Chromatography
ColumnC18 (e.g., 100 mm x 2.1 mm, 2.5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile
Gradient15% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)313.4
Product Ion 1 (Quantifier)Hypothetical value, e.g., 257.1
Product Ion 2 (Qualifier)Hypothetical value, e.g., 121.1
Collision EnergyOptimized for fragmentation
Dwell Time100 ms

This table presents hypothetical parameters based on typical methods for benzophenone analysis and would require experimental verification for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com In the context of this compound, GC-MS would be particularly useful for identifying and quantifying volatile impurities from its synthesis or degradation products. jmchemsci.com Potential impurities could include starting materials like benzophenone or volatile by-products.

For analysis, the sample would be introduced into the GC, where it is vaporized. The separation of compounds occurs in a capillary column, often with a non-polar or medium-polarity stationary phase, based on their boiling points and interactions with the phase. cdc.gov The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds.

The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectra provide a fragmentation pattern that can be used for compound identification by comparison with spectral libraries like NIST. jmaterenvironsci.com

Research on related aromatic esters and ketones shows that common volatile impurities can include residual solvents, unreacted starting materials, and side-reaction products. nih.govresearchgate.net A hypothetical GC-MS analysis of a this compound sample might identify compounds such as those listed in Table 2.

Table 2: Potential Volatile Impurities in this compound Analysis by GC-MS

CompoundPotential Origin
Phenyl acetateRelated ester impurity
4-ButoxybenzaldehydePrecursor or degradation product
BenzophenoneStarting material
Various alcohols and estersSolvents or side-products

This table is illustrative and lists potential impurities based on the general chemistry of related compounds.

Electrochemical Detection Methods for Redox Activity

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of compounds that can undergo oxidation or reduction. Benzophenone and its derivatives are known to be electrochemically active. nih.gov The core benzophenone structure contains a carbonyl group that can be reduced. wikipedia.org

The redox activity of this compound could be investigated using techniques like cyclic voltammetry (CV). CV can provide information on the reduction and oxidation potentials of the molecule. This data is valuable for developing quantitative electroanalytical methods, such as differential pulse voltammetry or square-wave voltammetry, which can offer very low detection limits.

Studies on other benzophenone derivatives have shown that they can be reduced at a mercury or carbon electrode. nih.gov The presence of substituents on the phenyl rings can influence the reduction potential. The butoxy and acetoxy groups on this compound would be expected to affect its electrochemical behavior compared to the parent benzophenone molecule. The reduction potential for benzophenone derivatives is typically in the negative range. nih.gov

Table 3: Comparison of Reduction Potentials for Benzophenone and a Hypothetical Value for a Derivative

CompoundReduction Potential (V) vs. Ag/AgCl
Benzophenone-1.13
Hypothetical Butoxy-substituted Benzophenone-1.05 to -1.10

Data for benzophenone from existing literature. nih.gov The value for the derivative is a hypothetical estimate to illustrate the expected range.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov This technique is advantageous due to its high efficiency, short analysis times, and low sample and reagent consumption. nih.gov

For the analysis of a neutral molecule like this compound, a variation of CE called Micellar Electrokinetic Chromatography (MEKC) would be employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. This forms micelles that act as a pseudostationary phase. Neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation based on their hydrophobicity. mdpi.com

The separation of hydrophobic compounds like benzophenone derivatives has been demonstrated using MEKC. nih.gov The choice of surfactant, buffer pH, and applied voltage are critical parameters to optimize for achieving the desired separation. Given the hydrophobic nature of the butoxy and phenyl groups in this compound, it would be expected to interact strongly with the micellar phase.

Integration of Microfluidics and Miniaturized Platforms for High-Throughput Analysis

Microfluidics involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. Integrating analytical techniques onto microfluidic chips offers several advantages, including significantly reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and automation. uco.es

For the analysis of this compound, a microfluidic device could be designed to perform sample pretreatment, separation, and detection on a single chip. For instance, a micro-chip could integrate liquid-liquid microextraction with a subsequent electrophoretic separation.

High-throughput screening of compounds with similar properties to this compound is an area of active research. rsc.org Microfluidic platforms are well-suited for such applications, enabling the rapid analysis of numerous samples, which is valuable in areas like environmental monitoring or combinatorial chemistry. The development of such integrated systems could significantly accelerate the analysis of benzophenone-type compounds. uco.es

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-Acetoxy-4'-butoxybenzophenone to maximize yield and purity?

  • Methodological Answer : Template-based synthesis strategies, such as those leveraging precursor scoring heuristics (e.g., relevance heuristic models), can guide route optimization. For example, using databases like REAXYS or PISTACHIO to identify feasible pathways for benzophenone derivatives, including esterification and alkoxylation steps. Key parameters include:
  • Catalysts : Acidic or basic conditions for ester formation (e.g., acetic anhydride for acetylation).
  • Solvents : Polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates.
  • Temperature : Controlled heating (80–120°C) to drive reaction completion while minimizing side products.
    Post-synthesis purification via column chromatography or recrystallization improves purity .
ParameterOptimal RangeReference
Reaction Temp.80–120°C
SolventDMF/THF
PurificationColumn chromatography

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch ~1700 cm⁻¹ for acetoxy, aryl ether bands ~1250 cm⁻¹). Compare with NIST reference spectra for benzophenone analogs .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Retention times can be cross-referenced with structurally similar compounds like 2-hydroxy-4-methoxybenzophenone (BP3) .
  • NMR : Assign peaks using DEPT-135 for carbon hybridization (e.g., acetoxy methyl at ~2.1 ppm in ¹H NMR, quaternary carbons in ¹³C NMR) .

Advanced Research Questions

Q. What experimental strategies can elucidate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (ka, kd).
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon ligand binding to infer conformational shifts.
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis studies.
    Similar benzophenones (e.g., 4’-(2,4-Difluorophenoxy)acetophenone) have been used in proteomics to study protein interactions .

Q. How does the stability of this compound vary under different storage and experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. For analogs like 4-methoxybenzophenone, degradation occurs above 200°C .
  • Photostability : Expose to UV light (254 nm) and monitor via HPLC for photodegradation products (e.g., deacetylated derivatives).
  • Hydrolytic Stability : Test in buffered solutions (pH 2–12) to assess ester hydrolysis. Use LC-MS to detect breakdown products like 4’-butoxybenzophenone .

Q. How should researchers resolve contradictions in spectral or chromatographic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare IR, NMR, and HPLC data with computational predictions (e.g., DFT-calculated IR spectra).
  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex NMR spectra.
  • Collaborative Databases : Upload ambiguous data to platforms like PubChem or NIST WebBook for peer validation. Discrepancies in benzophenone derivatives often arise from solvent effects or impurities .

Q. What hybrid computational-experimental approaches improve mechanistic understanding of its reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for ester hydrolysis or ether cleavage using Gaussian16. Compare activation energies with experimental kinetics.
  • Machine Learning (ML) : Train models on existing benzophenone reactivity datasets to predict regioselectivity in substitution reactions.
    Studies on hybrid odorant-receptor models highlight the importance of aligning computational assumptions with wet-lab data to avoid non-overlapping chemical feature clusters .

Safety and Environmental Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of dust or vapors.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
    Analogous compounds (e.g., bromophenol blue) require strict adherence to GHS protocols despite low acute toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.